molecular formula C42H54O2 B1311831 Cholesteryl 9-anthracenecarboxylate CAS No. 2641-40-9

Cholesteryl 9-anthracenecarboxylate

Cat. No.: B1311831
CAS No.: 2641-40-9
M. Wt: 590.9 g/mol
InChI Key: FMGWOPYZVAWWNP-SKWQCYOWSA-N
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Description

Cholesteryl 9-anthracenecarboxylate is a cholesterol derivative that has gained significant attention due to its unique chemical structure and potential biological applications. It is a fluorescent molecule that exhibits strong absorption and emission properties in the visible region of the electromagnetic spectrum. The compound is known for its use in scientific research, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

Cholesteryl 9-anthracenecarboxylate primarily targets the Cholesteryl Ester Transfer Proteins (CETP) . CETP regulates plasma cholesterol levels by transferring cholesteryl esters among lipoproteins . Increased CETP activity is a major determinant of low HDL-cholesterol .

Mode of Action

This compound interacts with its targets, the CETP, through a process known as charge-assisted hydrogen bonding . This interaction results in the transfer of cholesteryl esters from the atheroprotective high-density lipoprotein (HDL) to the proatherogenic low-density lipoprotein cholesterol (LDL) and very low-density lipoprotein cholesterol (VLDL) .

Biochemical Pathways

The action of this compound affects the cholesterol homeostasis pathway . This pathway involves the synthesis of cholesterol through the mevalonate pathway . The compound’s interaction with CETP mediates feedback control of cholesterol synthesis .

Pharmacokinetics

It is known that the compound is soluble in dmf and acetonitrile , which may influence its bioavailability.

Result of Action

The interaction of this compound with CETP results in the transfer of cholesteryl esters among lipoproteins . This can lead to changes in the levels of HDL, LDL, and VLDL cholesterol in the plasma . The compound has also been used as a fluorescent probe for studying biological membranes .

Action Environment

The action of this compound can be influenced by environmental factors such as light and temperature . For instance, the compound has been found to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . Its storage temperature is also crucial for maintaining its stability .

Preparation Methods

Cholesteryl 9-anthracenecarboxylate can be synthesized through various methods. One common synthetic route involves the esterification of 9-anthracenecarboxylic acid with cholesterol. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.

Chemical Reactions Analysis

Cholesteryl 9-anthracenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the anthracene moiety, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions generally reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety, forming amides or thioesters, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DMAP, and varying temperatures depending on the specific reaction.

Scientific Research Applications

Cholesteryl 9-anthracenecarboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.

    Biology: In biological research, this compound is used to study membrane dynamics and cholesterol metabolism.

    Industry: this compound is used in the development of optical materials and devices, including sensors and displays, due to its photochromic and fluorescent properties.

Comparison with Similar Compounds

Cholesteryl 9-anthracenecarboxylate can be compared with other similar compounds, such as:

    9-Anthracenecarboxylic acid: This compound is the precursor to this compound and shares similar fluorescence properties.

    Cholesteryl esters: Other cholesteryl esters, such as cholesteryl oleate and cholesteryl linoleate, are used in biological studies but do not possess the strong fluorescence properties of this compound.

    Photochromic compounds: Compounds like spiropyrans and diarylethenes exhibit photochromic properties similar to this compound but differ in their chemical structure and specific applications.

This compound stands out due to its unique combination of fluorescence and photochromic properties, making it a versatile tool in various scientific research fields.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] anthracene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H54O2/c1-27(2)11-10-12-28(3)36-19-20-37-35-18-17-31-26-32(21-23-41(31,4)38(35)22-24-42(36,37)5)44-40(43)39-33-15-8-6-13-29(33)25-30-14-7-9-16-34(30)39/h6-9,13-17,25,27-28,32,35-38H,10-12,18-24,26H2,1-5H3/t28-,32+,35+,36-,37+,38+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGWOPYZVAWWNP-SKWQCYOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437793
Record name (3beta)-Cholest-5-en-3-yl anthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2641-40-9
Record name Cholest-5-en-3-ol (3β)-, 3-(9-anthracenecarboxylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2641-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3beta)-Cholest-5-en-3-yl anthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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